P2X receptor-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P2X receptor-1 is a member of the P2X receptor family, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). These receptors are involved in various physiological processes, including neurotransmission, inflammation, and muscle contraction . This compound is primarily found in smooth muscle cells, platelets, and certain neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of P2X receptor-1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell line, such as HEK293 cells. The cells are cultured under specific conditions to express the receptor, which is then purified using affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the receptor is harvested and purified using high-throughput techniques. Advances in structural biology and cryo-electron microscopy have facilitated the large-scale production of this compound for research and therapeutic purposes .

Analyse Chemischer Reaktionen

Types of Reactions

P2X receptor-1 undergoes various chemical reactions, primarily involving its interaction with ATP. These reactions include:

Binding and Activation: ATP binds to the extracellular domain of this compound, causing a conformational change that opens the ion channel.

Desensitization: Prolonged exposure to ATP leads to receptor desensitization, where the receptor becomes less responsive to ATP.

Common Reagents and Conditions

ATP: The primary ligand for this compound.

Calcium and Sodium Ions: These ions flow through the open channel, leading to cellular depolarization.

Major Products Formed

The primary product of this compound activation is the influx of calcium and sodium ions, which triggers various downstream cellular responses .

Wissenschaftliche Forschungsanwendungen

P2X receptor-1 has numerous applications in scientific research:

Neuroscience: Studying the role of this compound in neurotransmission and pain perception.

Cardiovascular Research: Investigating its role in regulating vascular tone and blood pressure.

Immunology: Exploring its involvement in immune cell activation and inflammation.

Drug Development: Targeting this compound for therapeutic interventions in conditions like chronic pain, hypertension, and thrombosis.

Wirkmechanismus

P2X receptor-1 functions as a trimeric ligand-gated ion channel. Upon binding ATP, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of calcium and sodium ions. This ion flow leads to cellular depolarization and activation of various intracellular signaling pathways . The receptor is involved in processes such as muscle contraction, neurotransmitter release, and immune cell activation .

Vergleich Mit ähnlichen Verbindungen

P2X receptor-1 is part of the P2X receptor family, which includes seven subtypes (this compound to P2X receptor-7). Each subtype has unique properties and tissue distribution:

P2X receptor-2: Found in neurons and involved in neurotransmission.

P2X receptor-3: Primarily expressed in sensory neurons and associated with pain perception.

P2X receptor-4: Widely distributed and involved in various physiological processes.

P2X receptor-5: Less well-characterized but implicated in immune responses.

P2X receptor-6: Found in skeletal muscle and involved in muscle contraction.

P2X receptor-7: Known for its role in inflammation and immune responses.

This compound is unique in its high sensitivity to ATP and rapid desensitization, making it a critical target for therapeutic interventions in smooth muscle-related disorders and platelet function.

Eigenschaften

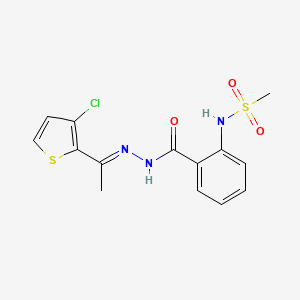

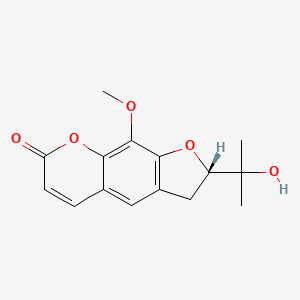

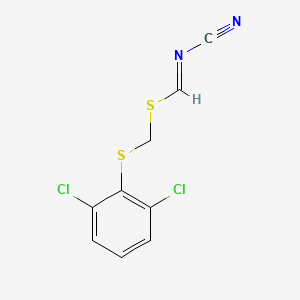

Molekularformel |

C14H14ClN3O3S2 |

|---|---|

Molekulargewicht |

371.9 g/mol |

IUPAC-Name |

N-[(E)-1-(3-chlorothiophen-2-yl)ethylideneamino]-2-(methanesulfonamido)benzamide |

InChI |

InChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+ |

InChI-Schlüssel |

GEIXSYJZHXGYFG-CXUHLZMHSA-N |

Isomerische SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1NS(=O)(=O)C)/C2=C(C=CS2)Cl |

Kanonische SMILES |

CC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)

![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)

![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)